An In-depth Technical Guide to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol: Physicochemical Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous biologically active compounds. This document elucidates the fundamental physicochemical characteristics of this specific analog, including its basicity, and provides a detailed, logical framework for its synthesis and characterization. Experimental protocols are detailed with an emphasis on the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and application of novel indazole-based compounds.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The 2H-indazole tautomer, in particular, is a key component in several approved drugs. The specific compound, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, combines several structural features that are pertinent to drug design: a 2-methyl-2H-indazole core, a bromine substituent at the 5-position, and a propan-2-ol group at the 3-position. The bromine atom can modulate the electronic properties and metabolic stability of the molecule, while the tertiary alcohol moiety can participate in hydrogen bonding interactions with biological targets. A thorough understanding of the basic properties of this molecule is crucial for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex pharmaceutical compounds.
Physicochemical and Basic Properties
The basicity of the indazole ring system is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The two nitrogen atoms of the pyrazole ring are the primary centers of basicity.
Basicity and pKa Estimation
Indazole itself is a weak base, with a pKa of approximately 1.31 for the protonated form.[3] The position of the methyl group on the nitrogen atom significantly influences the basicity. Studies on N-methyl derivatives have shown that 2-methyl-2H-indazole is a stronger base than 1-methyl-1H-indazole.[4] This increased basicity in the 2H-isomer is attributed to the electronic structure of the quinonoid-like form.
The propan-2-ol substituent at the C3 position is not expected to have a significant direct impact on the basicity of the distant nitrogen atoms in the indazole ring.
Table 1: Estimated Physicochemical Properties of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
| Property | Estimated Value/Information | Rationale |
| Molecular Formula | C₁₁H₁₃BrN₂O | Confirmed by chemical supplier data.[5][6] |
| Molecular Weight | 269.14 g/mol | Calculated from the molecular formula.[5][6] |
| CAS Number | 1823787-20-7 | Provided by chemical suppliers.[5] |
| Appearance | Likely a solid at room temperature | Based on the properties of similar substituted indazoles. |
| pKa (of conjugate acid) | < 2.0 | Estimated based on the pKa of indazole and the electron-withdrawing effect of the bromine substituent.[3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Based on the predominantly nonpolar structure. |
Synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
A logical and efficient synthetic route to the target molecule involves a multi-step process starting from a readily available precursor. The proposed synthesis leverages established methodologies for the formation of the 2H-indazole core, followed by functionalization at the C3 position.
Proposed Synthetic Pathway
The synthesis can be logically divided into three main stages:
-
Formation of the 2-methyl-2H-indazole core.
-
Acylation at the C3 position.
-
Formation of the propan-2-ol moiety via a Grignard reaction.
Caption: Proposed synthetic pathway for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.
Experimental Protocols
-
Rationale: The N-methylation of 5-bromo-1H-indazole is a crucial step. The regioselectivity of this reaction (N1 vs. N2 methylation) can be influenced by the reaction conditions. To favor the formation of the desired 2-methyl isomer, specific conditions that promote kinetic control are often employed.
-
Protocol:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain pure 5-bromo-2-methyl-2H-indazole.
-
-
Rationale: The introduction of an acetyl group at the C3 position of the 2H-indazole ring is a key functionalization step. Friedel-Crafts acylation or a nickel-catalyzed acylation with an aldehyde are viable methods.[7] The electron-rich nature of the indazole ring facilitates electrophilic substitution at the C3 position.
-
Protocol (via Friedel-Crafts Acylation):
-
To a cooled (0 °C) suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 1.2 eq), in a dry, inert solvent like dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion.
-
Add a solution of 5-bromo-2-methyl-2H-indazole (1.0 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
-
-
Rationale: The final step involves the conversion of the ketone to a tertiary alcohol. The addition of a methyl Grignard reagent to the carbonyl group of the acetyl-indazole is a classic and highly effective method for this transformation.[8]
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.2 eq, typically 3.0 M in diethyl ether) via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, which can be further purified by column chromatography or recrystallization.
-
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl group, the methyl groups of the propan-2-ol moiety, and the hydroxyl proton. The aromatic protons will likely appear as a set of doublets and a doublet of doublets, with coupling constants characteristic of their positions on the benzene ring. The N-methyl protons should appear as a singlet, as will the two methyl groups of the propan-2-ol, which are chemically equivalent. The hydroxyl proton will also be a singlet, and its chemical shift may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include those for the aromatic carbons, the N-methyl carbon, the quaternary carbon of the propan-2-ol group, and the methyl carbons of the propan-2-ol. The carbon atom attached to the bromine (C5) will have a characteristic chemical shift.[9]
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (Indazole) | 7.0 - 8.0 | 110 - 150 |
| N-CH₃ | ~4.0 | ~35 |
| C(CH₃)₂ (propan-2-ol) | ~1.6 | ~30 |
| OH | Variable (typically 1.5 - 4.0) | - |
| C-Br | - | ~115 |
| C-OH (quaternary) | - | ~70 |
Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum will show the molecular ion peak ([M]⁺) and, due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.[10][11] Common fragmentation patterns for indazoles may involve cleavage of the substituents from the indazole core. The loss of a methyl group or a water molecule from the propan-2-ol side chain are also expected fragmentation pathways.[10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the hydroxyl group in the range of 3200-3600 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
-
C=C and C=N stretching vibrations for the aromatic indazole ring in the 1400-1600 cm⁻¹ region.
-
A C-Br stretching band, which is typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).
Potential Applications and Future Directions
Substituted indazoles are widely explored as scaffolds in drug discovery. The title compound, with its specific substitution pattern, could be investigated for a variety of biological activities. The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies. The tertiary alcohol group can be a key pharmacophoric feature for binding to target proteins. Future research could focus on the biological evaluation of this compound in assays related to cancer, inflammation, or infectious diseases, where indazole derivatives have shown promise.
Conclusion
This technical guide has provided a detailed overview of the basic properties, a plausible synthetic route, and a comprehensive characterization strategy for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. By leveraging established chemical principles and drawing analogies from related structures, this document serves as a foundational resource for researchers working with this and similar indazole derivatives. The provided protocols and analytical insights are designed to be both informative and practical, facilitating further investigation into the chemistry and potential applications of this interesting molecule.
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